molecular formula C17H17NOS B14392209 N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide CAS No. 89873-89-2

N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide

Katalognummer: B14392209
CAS-Nummer: 89873-89-2
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: KFAFYOYPCANIHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide typically involves the reaction of benzenecarbothioyl chloride with N-(1-phenylethyl)acetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism by which N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Benzenecarbothioyl)-N-methylacetamide
  • N-(Benzenecarbothioyl)-N-ethylacetamide
  • N-(Benzenecarbothioyl)-N-phenylacetamide

Comparison

N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide is unique due to the presence of the 1-phenylethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound might exhibit different solubility, stability, and interaction with biological targets.

Conclusion

This compound is a compound with diverse potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable reagent in organic synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential in medicine and industry.

Eigenschaften

CAS-Nummer

89873-89-2

Molekularformel

C17H17NOS

Molekulargewicht

283.4 g/mol

IUPAC-Name

N-(benzenecarbonothioyl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C17H17NOS/c1-13(15-9-5-3-6-10-15)18(14(2)19)17(20)16-11-7-4-8-12-16/h3-13H,1-2H3

InChI-Schlüssel

KFAFYOYPCANIHN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N(C(=O)C)C(=S)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.